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molecular formula C7H6F3NO B151743 (5-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 31181-84-7

(5-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No. B151743
M. Wt: 177.12 g/mol
InChI Key: GVAFEGOUIQFLQH-UHFFFAOYSA-N
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Patent
US09156829B2

Procedure details

Dess-Martin periodinane (CAS number 87413-09-0; 13.17 g, 31.10 mmol) was added to a solution of [5-(trifluoromethyl)pyridin-2-yl]methanol (CAS number 31181-84-7; 5.00 g, 28.2 mmol) in DCM (60 ml). The reaction was stirred at room temperature for 18 hours and then a saturated solution of sodium thiosulfate (aq, 100 ml) was added. The reaction was stirred for 45 min at room temperature and then phases separated. The aqueous phase was further extracted with DCM (60 ml) and the combined organics were washed with a saturated solution of sodium bicarbonate (aq, 60 ml), filtered through a hydrophobic frit and concentrated in vacuo. The crude product was purified by column chromatography (silica, 0-20% ethyl acetate/petrol) to afford the title compound.
Quantity
13.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[F:23][C:24]([F:34])([F:33])[C:25]1[CH:26]=[CH:27][C:28]([CH2:31][OH:32])=[N:29][CH:30]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl>[F:33][C:24]([F:23])([F:34])[C:25]1[CH:26]=[CH:27][C:28]([CH:31]=[O:32])=[N:29][CH:30]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13.17 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
5 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)CO)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 45 min at room temperature
Duration
45 min
CUSTOM
Type
CUSTOM
Details
phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with DCM (60 ml)
WASH
Type
WASH
Details
the combined organics were washed with a saturated solution of sodium bicarbonate (aq, 60 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica, 0-20% ethyl acetate/petrol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)C=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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